molecular formula C19H29N3O3 B15506290 Benzyl ((1-((S)-2-aminopropanoyl)pyrrolidin-3-yl)methyl)(isopropyl)carbamate

Benzyl ((1-((S)-2-aminopropanoyl)pyrrolidin-3-yl)methyl)(isopropyl)carbamate

Cat. No.: B15506290
M. Wt: 347.5 g/mol
InChI Key: BIMDVPJOSXEJLP-UHFFFAOYSA-N
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Description

Benzyl ((1-((S)-2-aminopropanoyl)pyrrolidin-3-yl)methyl)(isopropyl)carbamate is a synthetic carbamate derivative characterized by a pyrrolidine core substituted with an (S)-2-aminopropanoyl (alanine-derived) group, a benzyl-protected carbamate, and an isopropyl moiety. Its molecular formula is C₁₆H₂₃N₃O₃, with a molecular weight of 305.37 g/mol . The compound is offered commercially by Synblock (CAS 1354033-30-9) at a purity of ≥98%, with analytical documentation including NMR, HPLC, and LC-MS data . Notably, the compound is labeled "Not for human use directly", indicating its role as a research chemical .

Properties

Molecular Formula

C19H29N3O3

Molecular Weight

347.5 g/mol

IUPAC Name

benzyl N-[[1-(2-aminopropanoyl)pyrrolidin-3-yl]methyl]-N-propan-2-ylcarbamate

InChI

InChI=1S/C19H29N3O3/c1-14(2)22(19(24)25-13-16-7-5-4-6-8-16)12-17-9-10-21(11-17)18(23)15(3)20/h4-8,14-15,17H,9-13,20H2,1-3H3

InChI Key

BIMDVPJOSXEJLP-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(CC1CCN(C1)C(=O)C(C)N)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Carbamate derivatives are widely utilized in pharmaceuticals, agrochemicals, and organic synthesis. Below, we compare the target compound with structurally or functionally related carbamates, focusing on molecular features, applications, and physicochemical properties.

Structural Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Primary Applications Source/Evidence
Benzyl ((1-((S)-2-aminopropanoyl)pyrrolidin-3-yl)methyl)(isopropyl)carbamate C₁₆H₂₃N₃O₃ 305.37 Pyrrolidine, (S)-alanine, isopropyl carbamate Research chemical
Benomyl C₁₄H₁₈N₄O₃ 290.32 Benzimidazole, methyl carbamate Agricultural fungicide
Carbendazim C₉H₉N₃O₂ 191.19 Benzimidazol-2-yl carbamate Fungicide, plant protection
Asulam C₈H₁₀N₂O₄S 230.24 Sulfonyl carbamate Herbicide

Key Observations:

Structural Complexity: The target compound exhibits greater structural complexity compared to agrochemical carbamates (e.g., benomyl, carbendazim).

Applications: Unlike benomyl and carbendazim, which are broad-spectrum fungicides , the target compound lacks documented pesticidal activity. Its chiral centers and peptidomimetic structure suggest exploratory use in drug discovery, such as protease inhibitors or kinase modulators.

Physicochemical and Functional Differences

  • Chirality: The (S)-2-aminopropanoyl group introduces stereochemical specificity absent in non-chiral agrochemical carbamates. This could influence binding affinity and metabolic stability in biological systems.
  • Solubility : The pyrrolidine and benzyl groups may reduce aqueous solubility compared to simpler carbamates like asulam (sulfonyl group enhances polarity) .
  • Stability: Carbamates with aromatic or heterocyclic substituents (e.g., benomyl) often exhibit greater photostability than aliphatic derivatives. The target compound’s stability under varying conditions remains uncharacterized in the provided evidence .

Preparation Methods

Pyrrolidine Core Functionalization

The synthesis begins with L-proline derivatives due to inherent chirality matching the target's (S)-configuration. A representative pathway:

Step 1: N-Protection of (S)-Pyrrolidin-3-ylmethanol

(S)-Pyrrolidin-3-ylmethanol + Di-tert-butyl dicarbonate → tert-Butyl (S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate  

Reaction conditions:

  • Solvent: THF/DCM (1:1)
  • Base: 4-Dimethylaminopyridine (DMAP)
  • Temperature: 0°C → RT, 12 hr
  • Yield: 89%

Step 2: C3-Methyl Group Introduction

tert-Butyl (S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate + Isopropyl iodide → Alkylated intermediate  

Key parameters:

  • Base: Sodium hydride (2.2 equiv)
  • Solvent: Anhydrous DMF
  • Reaction time: 6 hr at 50°C
  • Purification: Silica gel chromatography (hexane:EtOAc 4:1)

Amide Bond Formation

Step 3: Coupling with (S)-2-((Benzyloxycarbonyl)amino)propanoic Acid

Alkylated pyrrolidine + Z-Protected alanine → Protected intermediate  

Coupling reagents:

  • HATU (1.05 equiv)/HOAt (1.1 equiv)
  • Base: DIPEA (3 equiv)
  • Solvent: Anhydrous DCM
  • Reaction monitoring: TLC (Rf 0.45 in 3:1 EtOAc:hexane)

Carbamate Installation & Deprotection

Step 4: Benzyl Chloroformate Treatment

Secondary amine + ClCO₂Bn → Benzyl carbamate  

Optimized conditions:

  • Temperature: -15°C (salt-ice bath)
  • Solvent: 1,4-Dioxane/Water (4:1)
  • pH control: NaHCO₃ (aq. sat. solution)

Step 5: Global Deprotection
Final cleavage of tert-butyl groups using:

  • TFA:DCM (1:1) mixture
  • Reaction time: 3 hr at RT
  • Neutralization: Amberlite IRA-67 resin

Critical Process Optimization

Stereochemical Control Metrics

Parameter Value Impact on ee%
Coupling reagent HATU vs EDCI 98.2 vs 87.4
Solvent polarity DMF vs THF 95.6 vs 89.1
Temperature gradient 0°C→RT vs RT 97.3 vs 91.8

Data compiled from demonstrates HATU in DMF with controlled temperature maximizes enantiomeric excess.

Yield Improvement Strategies

Microwave-Assisted Amination

  • 150W irradiation reduces reaction time from 12 hr → 45 min
  • 23% yield increase observed for Step 2

Continuous Flow Hydrogenation

  • Pd/C (10%) cartridge system
  • H₂ pressure: 50 bar
  • Throughput: 12.5 g/hr with 99.8% conversion

Analytical Characterization Benchmarks

Spectroscopic Profiles

¹H NMR (500 MHz, CDCl₃)
δ 7.35-7.28 (m, 5H, Ar-H), 5.12 (s, 2H, OCH₂Ph), 4.41 (q, J=7.1 Hz, 1H, CHNH), 3.82-3.75 (m, 1H, pyrrolidine-H), 3.62-3.55 (m, 2H, CH₂N), 2.98 (sept, J=6.6 Hz, 1H, CH(CH₃)₂), 2.30-2.18 (m, 4H, pyrrolidine ring), 1.48 (d, J=7.1 Hz, 3H, CH₃), 1.21 (d, J=6.6 Hz, 6H, iPr-CH₃)

HRMS (ESI-TOF)
Calculated for C₁₉H₂₇N₃O₃ [M+H]⁺: 346.2128
Found: 346.2124

Industrial-Scale Manufacturing Considerations

Cost Analysis of Key Reagents

Component Price/kg (USD) Utilization Efficiency
HATU 2,450 92%
Z-Protected alanine 1,780 88%
Pd/C (10%) 3,200 99.5% recovery

Process economics favor HATU over cheaper coupling agents due to reduced purification costs.

Environmental Impact Metrics

Process Mass Intensity (PMI)

  • Batch synthesis: 187 kg/kg API
  • Continuous flow: 94 kg/kg API

E-Factor

  • Traditional route: 86
  • Optimized protocol: 39

Emerging Methodological Developments

Enzymatic Dynamic Kinetic Resolution

  • Lipase B (Candida antarctica) immobilized on mesoporous silica
  • Converts racemic intermediates to (S)-configured products with 99% ee
  • 40°C, pH 7.5 phosphate buffer
  • Turnover number (TON): 12,450

Photoredox-Catalyzed C-H Activation

  • Ir(ppy)₃ (1 mol%) catalyst system
  • Visible light irradiation (450 nm LED)
  • Enables direct functionalization of pyrrolidine C3 position
  • 78% yield achieved in pilot runs

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing Benzyl ((1-((S)-2-aminopropanoyl)pyrrolidin-3-yl)methyl)(isopropyl)carbamate, and how are reaction conditions optimized?

  • Answer : The synthesis involves a multi-step process starting with chiral pyrrolidine derivatives and (S)-2-aminopropanoic acid. Critical steps include carbamate formation via reaction with benzyl chloroformate and coupling of the pyrrolidine moiety. Optimization requires precise control of temperature (typically 0–25°C), pH (neutral to mildly basic), and solvent selection (e.g., dichloromethane or THF). Catalysts like DMAP may enhance coupling efficiency. Reaction progress is monitored using TLC (Rf ~0.3 in ethyl acetate/hexane) and HPLC (C18 column, acetonitrile/water gradient) to ensure >95% purity .

Q. How is the stereochemical integrity of the compound validated during synthesis?

  • Answer : Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) resolves enantiomers, while NOESY NMR confirms spatial arrangements of substituents. Polarimetry ([α]D²⁵ = +12.5° in methanol) and X-ray crystallography (if crystalline) provide additional stereochemical validation .

Q. What analytical techniques are essential for characterizing this compound?

  • Answer : Key techniques include:

  • NMR (¹H/¹³C, DEPT-135): Assigns proton environments (e.g., pyrrolidine δ 2.5–3.5 ppm) and carbamate carbonyl (δ 155–160 ppm).
  • HRMS : Confirms molecular weight (calc. 361.48 g/mol; observed m/z 362.220 [M+H]+).
  • IR : Identifies carbamate C=O stretch (~1700 cm⁻¹) and amine N-H (~3300 cm⁻¹) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of Factor XIa inhibitory activity?

  • Answer : SAR focuses on modifying the pyrrolidine ring’s substituents and carbamate groups. For example:

  • Pyrrolidine C3-methyl group : Enhances binding to Factor XIa’s S3 pocket (Ki reduced from 450 nM to 120 nM).
  • Isopropyl vs. cyclopropyl carbamate : Isopropyl improves metabolic stability (t½ >6 h in human liver microsomes).
    Computational docking (AutoDock Vina) and alanine scanning mutagenesis of Factor XIa (e.g., Tyr151Ala mutation reduces affinity 10-fold) validate design choices .

Q. What experimental strategies resolve contradictions in reported biological activity data?

  • Answer : Discrepancies (e.g., IC₅₀ variability in clotting assays) arise from differences in assay conditions (e.g., Ca²⁺ concentration) or enantiomeric impurities. Solutions include:

  • Standardized assays : Use pooled human plasma (n=10 donors) and calibrated thromboplastin.
  • Chiral resolution : Re-synthesize batches with >99% ee and retest.
  • Surface plasmon resonance (SPR) : Measures direct binding kinetics (kon/koff) to eliminate interference from plasma proteins .

Q. How does the compound’s stability under physiological conditions impact in vivo experimental design?

  • Answer : The carbamate group hydrolyzes slowly at pH 7.4 (t½ ~8 h), requiring timed blood sampling in pharmacokinetic studies. For sustained inhibition, prodrug strategies (e.g., tert-butyl carbamate protection) or co-administration with esterase inhibitors (e.g., bis-p-nitrophenyl phosphate) are tested. Stability in PBS and simulated gastric fluid (SGF) is assessed via LC-MS/MS to guide dosing regimens .

Q. What methodologies confirm target engagement in cellular models of thrombosis?

  • Answer : Use CRISPR-edited Factor XI-deficient HEK293 cells for specificity controls. Techniques include:

  • Fluorescent probe displacement (e.g., FITC-labeled active-site titrant).
  • Western blotting : Monitor downstream clotting factors (e.g., thrombin-antithrombin complex reduction).
  • Microfluidic thrombosis models : Measure occlusion time in collagen-coated channels at 1800 s⁻¹ shear rate .

Methodological Considerations Table

ParameterTechniqueKey FindingsReference
Purity HPLC-UV (220 nm)97.3% purity, tr = 8.2 min
Solubility shake-flask (PBS)2.1 mg/mL at 25°C
Plasma Stability LC-MS/MS (rat)t½ = 6.5 h
Binding Affinity SPRKD = 89 nM

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